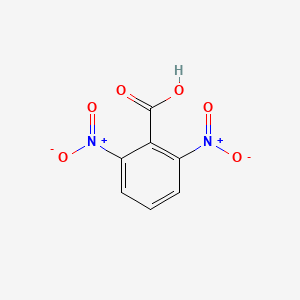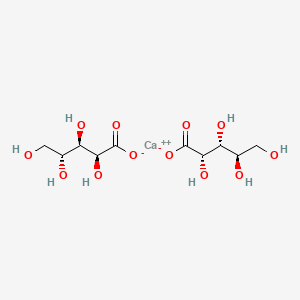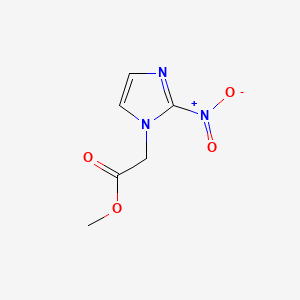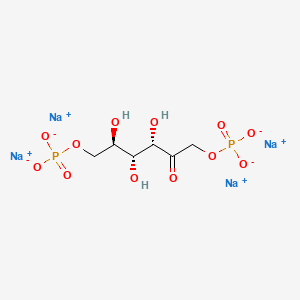
2,6-Dinitrobenzoic acid
概述
描述
2,6-Dinitrobenzoic acid is an organic compound with the molecular formula C7H4N2O6. It is a derivative of benzoic acid, where two nitro groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its strong acidic properties and is used in various chemical and industrial applications.
作用机制
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is a key factor in its potential as a therapeutic agent .
Result of Action
Understanding these effects is crucial for assessing the compound’s potential therapeutic benefits and side effects .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound, including its stability, how it is metabolized, and its interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dinitrobenzoic acid can be synthesized through the nitration of benzoic acid. The process involves the reaction of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
化学反应分析
Types of Reactions: 2,6-Dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical reducers like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification.
Major Products:
Reduction: The major product is 2,6-diaminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
科学研究应用
2,6-Dinitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: It is used in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
2-Nitrobenzoic acid: Similar structure but with only one nitro group at the 2 position.
3,5-Dinitrobenzoic acid: Nitro groups at the 3 and 5 positions.
4-Nitrobenzoic acid: Nitro group at the 4 position.
Uniqueness: 2,6-Dinitrobenzoic acid is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and properties. The presence of two nitro groups at the 2 and 6 positions makes it more acidic and reactive compared to its mono-nitro and other dinitro counterparts.
属性
IUPAC Name |
2,6-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-7(11)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKWSIQQYJTJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209049 | |
| Record name | Benzoic acid, 2,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-12-3 | |
| Record name | Benzoic acid, 2,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main metabolic pathways of 2,6-dinitrotoluene (2,6-DNT) in male Wistar rats, and how does 2,6-dinitrobenzoic acid fit into this scheme?
A1: 2,6-DNT undergoes a complex metabolic pathway in male Wistar rats. A key process involves the formation of 2,6-dinitrobenzyl alcohol, which can be further metabolized into 2,6-dinitrobenzaldehyde. [] This aldehyde can then be oxidized to form This compound. Interestingly, the reverse reaction, reduction of 2,6-dinitrobenzaldehyde back to 2,6-dinitrobenzyl alcohol, also occurs in the liver. [] A significant portion of 2,6-dinitrobenzyl alcohol is conjugated, primarily as glucuronide, and excreted in bile. [, ] This conjugated form can be hydrolyzed back to 2,6-dinitrobenzyl alcohol by intestinal microflora, contributing to an enterohepatic circulation. [] Notably, there are sex-dependent differences in 2,6-DNT metabolism, with male rats exhibiting higher biliary excretion of 2,6-dinitrobenzyl alcohol glucuronide and increased covalent binding of 2,6-DNT metabolites to liver macromolecules compared to females. []
Q2: How does the metabolism of 2,6-DNT differ from that of its isomer, 2,4-dinitrotoluene (2,4-DNT)?
A2: While both 2,4-DNT and 2,6-DNT are metabolized to their respective benzyl alcohols and then to benzoic acid derivatives, some key differences exist. One notable distinction is the biliary excretion of a diol glucuronide of 2,6-dinitrobenzaldehyde in 2,6-DNT metabolism, which is not observed with 2,4-DNT. Additionally, while 2,4-DNT metabolism leads to the urinary excretion of 2,4-dinitrobenzoic acid, this is not observed with 2,6-DNT. []
Q3: this compound has been identified as a urinary metabolite in workers exposed to nitrotoluenes. What other metabolites are indicative of 2,6-DNT exposure?
A3: In addition to this compound, a key marker of 2,6-DNT exposure is 2,6-dinitrobenzyl alcohol. This metabolite is often found in its glucuronide form in urine. [, ]
Q4: Beyond its role as a metabolite, has this compound been investigated in other research contexts?
A4: Yes, this compound has been utilized in various research areas. For instance, it has been employed as a starting material in the synthesis of novel hydrazyl free radicals. These radicals, generated from compounds derived from this compound, have been studied for their interactions with crown ethers and cyclodextrins. [] Furthermore, this compound has been co-crystallized with various organic molecules to investigate the resulting supramolecular structures and hydrogen bonding patterns. These studies provide insights into the intermolecular interactions of this compound and its potential applications in crystal engineering. [, ]
Q5: What analytical techniques are typically used to identify and quantify this compound and related metabolites?
A5: High-performance liquid chromatography (HPLC) is a primary method for separating and quantifying this compound and its metabolites in biological samples like urine. [, ] Authentic standards of the target compounds and their potential conjugates (e.g., glucuronides, sulfates) are used for identification and quantification. []
Q6: Has the genotoxicity of this compound been investigated?
A6: While this compound itself was not specifically tested in the referenced study, its structural isomer, 2,4-dinitrobenzoic acid, exhibited genotoxicity in Salmonella/microsome assays (strains TA98 and TA100) and a micronucleus (MN) assay with human hepatoma (HepG2) cells. [] Although 2,4-dinitrobenzoic acid was only marginally positive in a chromosomal aberration (CA) test using Chinese hamster fibroblasts (V79), its positive results in other assays indicate a potential for genotoxicity. This finding raises concerns about the potential risks associated with exposure to nitroaromatic compounds, including this compound, emphasizing the need for further research in this area. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)





